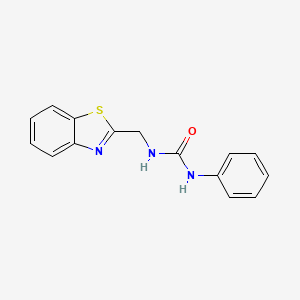![molecular formula C16H19NO3 B7468019 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)
7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one is a synthetic compound that belongs to the class of chromenone derivatives. It has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one is not fully understood. However, it has been suggested that the compound works by inhibiting certain enzymes and signaling pathways in the body. This leads to the disruption of cellular processes that are essential for the survival and growth of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one have been studied in vitro and in vivo. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microorganisms. It has also been found to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one in lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation is the lack of clinical data on the compound's safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one. One potential application is in the development of novel anticancer drugs that target specific signaling pathways in cancer cells. The compound's neuroprotective effects also make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
In conclusion, 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one is a synthetic compound with potential applications in the field of medicinal chemistry. Its antimicrobial, antiviral, and anticancer properties, as well as its neuroprotective effects, make it a promising candidate for the development of novel drugs. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one involves the reaction of 4-chromanone with 2-methylmorpholine in the presence of a catalyst. The resulting compound is then treated with methyl iodide to obtain the final product. This method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antimicrobial, antiviral, and anticancer properties. The compound has also been investigated for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
7-methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-3-4-14-13(8-16(18)20-15(14)7-11)10-17-5-6-19-12(2)9-17/h3-4,7-8,12H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNYLXKEFCXKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-Methoxy-3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B7467950.png)

![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)


![2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B7468004.png)
![4-ethyl-N-(3-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7468011.png)


![3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468042.png)